molecular formula C15H13N3O3S2 B2431085 2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-05-8

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2431085
CAS RN: 2034505-05-8
M. Wt: 347.41
InChI Key: RVGSJXARIHHMHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiophene and a dipyridopyrimidinone group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Dipyridopyrimidinone is a fused ring system containing two pyridine rings and one pyrimidinone ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 3D structure of similar compounds is often influenced by long-range interactions .

Scientific Research Applications

Anti-Fibrotic Activity

The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrotic effects, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents .

Antibacterial and Antifungal Properties

While not directly related to the compound , other pyrimidine derivatives have shown antibacterial and antifungal activities. For instance, 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. Additionally, it displayed reasonable antifungal activity (MIC of 31.25 μg/mL) .

Green Synthesis

A clean, green, and efficient protocol has been developed for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water. This reaction involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation. The resulting compounds hold promise due to their facile synthesis and good yields .

Future Directions

The future directions for this compound could involve further studies to understand its potential biological activities and applications. This could include in-depth studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-15-11-10-17(23(20,21)14-5-3-9-22-14)8-6-12(11)16-13-4-1-2-7-18(13)15/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSJXARIHHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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